molecular formula C18H19N3O3 B5892377 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-METHOXYPHENYL)-2-FURAMIDE

5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-METHOXYPHENYL)-2-FURAMIDE

Cat. No.: B5892377
M. Wt: 325.4 g/mol
InChI Key: ZCTLQQRBKKJKBD-UHFFFAOYSA-N
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Description

5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-METHOXYPHENYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-METHOXYPHENYL)-2-FURAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of acetylacetone with hydrazine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Furan Ring: The furan ring can be synthesized via a cyclization reaction involving appropriate precursors.

    Final Coupling: The final step involves coupling the pyrazole, methoxyphenyl, and furan moieties under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the methoxyphenyl group.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Substituted pyrazole and furan derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in inflammatory pathways.

    Antimicrobial Activity: It may exhibit antimicrobial properties against certain bacterial and fungal strains.

Medicine

    Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammatory disorders.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-METHOXYPHENYL)-2-FURAMIDE involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding. The furan ring can contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-METHOXYPHENYL)-2-FURAMIDE is unique due to the combination of its three distinct moieties (pyrazole, methoxyphenyl, and furan), which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-10-13(2)21(20-12)11-14-8-9-17(24-14)18(22)19-15-6-4-5-7-16(15)23-3/h4-10H,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTLQQRBKKJKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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